2-({7-Oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-propylacetamide
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Overview
Description
2-({7-Oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-propylacetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[4,3-A]pyrimidine core fused with a phenyl group and a sulfanyl-propylacetamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-propylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. Reagents such as hydrazine derivatives and aldehydes are often used under reflux conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using phenyl halides and a base such as potassium carbonate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, typically using thiols and alkyl halides.
Formation of the Propylacetamide Side Chain: This step involves the acylation of the intermediate compound with propylamine and acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({7-Oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, alkoxides; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-({7-Oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is studied for its antimicrobial properties, showing activity against various bacterial strains.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({7-Oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as c-Met kinase, which plays a crucial role in cell signaling and cancer progression.
Pathway Modulation: It modulates pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolo core and exhibit comparable biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds also possess a triazolo core and are known for their diverse pharmacological activities.
Uniqueness
2-({7-Oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-propylacetamide is unique due to its specific structural features, such as the combination of a triazolopyrimidine core with a phenyl group and a sulfanyl-propylacetamide side chain
Properties
Molecular Formula |
C16H17N5O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C16H17N5O2S/c1-2-8-17-14(23)10-24-16-20-19-15-18-13(22)9-12(21(15)16)11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3,(H,17,23)(H,18,19,22) |
InChI Key |
QQUOKMUCRYDZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C2N1C(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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